molecular formula C9H17NO2 B2759182 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide CAS No. 956518-87-9

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide

Cat. No.: B2759182
CAS No.: 956518-87-9
M. Wt: 171.24
InChI Key: OSUCMSQHXIGGKX-UHFFFAOYSA-N
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Description

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexanecarboxamide, featuring a hydroxymethyl group and an N-methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with formaldehyde and methylamine. The reaction proceeds under acidic or basic conditions, leading to the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexanecarboxylic acid: reacts with in the presence of an acid catalyst to form .

    Cyclohexanecarboxaldehyde: then reacts with to yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Cyclohexanecarboxamide, 1-carboxyl-N-methyl-.

    Reduction: Cyclohexanemethylamine, N-methyl-.

    Substitution: Various substituted cyclohexanecarboxamides depending on the nucleophile used.

Scientific Research Applications

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding with biological molecules, while the N-methyl group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Lacks the hydroxymethyl and N-methyl groups, making it less reactive and less lipophilic.

    Cyclohexanemethylamine: Contains an amine group instead of the carboxamide group, leading to different chemical properties and reactivity.

    N-Methylcyclohexanecarboxamide: Similar structure but lacks the hydroxymethyl group, affecting its hydrogen bonding capabilities.

Uniqueness

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide is unique due to the presence of both the hydroxymethyl and N-methyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-8(12)9(7-11)5-3-2-4-6-9/h11H,2-7H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUCMSQHXIGGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956518-87-9
Record name 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide
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